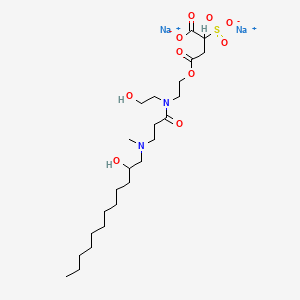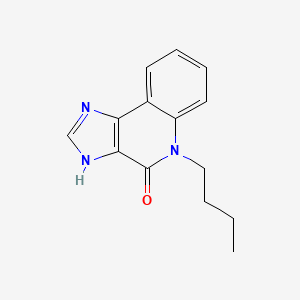
2-((4((4,6-bis((3-(diethylamino)propyl)amino)-1,3,5-triazine-2-yl)amino)phenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC 407-680-1 is a certified reference material prepared from low-density polyethylene granulate spiked with various inorganic pigments. It is used primarily for quality assurance in the measurement of elements in polymers and related matrices .
Preparation Methods
The preparation of EC 407-680-1 involves the use of low-density polyethylene granulate, which is spiked with inorganic pigments such as arsenic trioxide, zinc sulfide/cadmium sulfide, chromium oxide, lead chromate/lead sulfate, mercury sulfide, antimony trioxide, and tin dioxide . The granulate is then extruded, mixed, and filled into bottles. The certification process includes testing for homogeneity and stability, as well as characterisation using an intercomparison approach .
Chemical Reactions Analysis
EC 407-680-1, being a polyethylene-based material, primarily undergoes reactions typical of polyethylene. These include:
Oxidation: Polyethylene can undergo oxidation reactions, especially when exposed to heat and oxygen. Common reagents include oxygen and peroxides.
Substitution: Halogenation reactions where hydrogen atoms in polyethylene are replaced by halogens like chlorine or bromine.
Degradation: Thermal or UV-induced degradation leading to the formation of smaller hydrocarbon fragments.
Scientific Research Applications
EC 407-680-1 is extensively used in scientific research for:
Quality Assurance: It serves as a reference material for the calibration of laboratory instruments and validation of measurement procedures.
Environmental Analysis: Used in the analysis of trace elements and heavy metals in polymers.
Industrial Applications: Ensures the accuracy of measurements in the production and quality control of polyethylene products.
Mechanism of Action
As a reference material, EC 407-680-1 does not have a biological mechanism of action. Its primary function is to provide a standard for the accurate measurement of elemental concentrations in polyethylene matrices. The certification process ensures that the material is homogeneous and stable, providing reliable reference values for various elements .
Comparison with Similar Compounds
Similar compounds to EC 407-680-1 include other certified reference materials like ERM-EC681k. These materials are also prepared from low-density polyethylene and spiked with similar inorganic pigments. EC 407-680-1 is unique in its specific elemental composition and certification process, which ensures its suitability for particular quality assurance applications .
Properties
CAS No. |
98809-11-1 |
|---|---|
Molecular Formula |
C34H49N13O3 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2-[[4-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C34H49N13O3/c1-6-46(7-2)20-10-18-35-31-41-32(36-19-11-21-47(8-3)9-4)43-33(42-31)38-24-12-14-25(15-13-24)44-45-29(23(5)48)30(49)37-26-16-17-27-28(22-26)40-34(50)39-27/h12-17,22,29H,6-11,18-21H2,1-5H3,(H,37,49)(H2,39,40,50)(H3,35,36,38,41,42,43) |
InChI Key |
XNZJIECTWUBCJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)N=NC(C(=O)C)C(=O)NC3=CC4=C(C=C3)NC(=O)N4)NCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


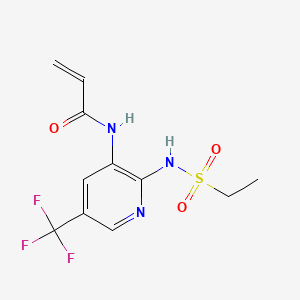
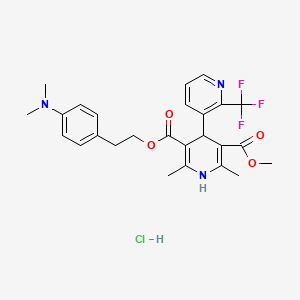
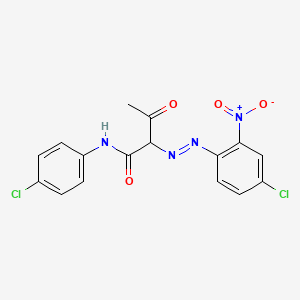
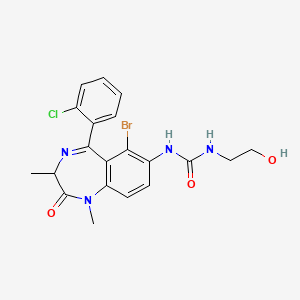

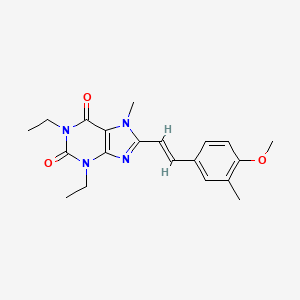
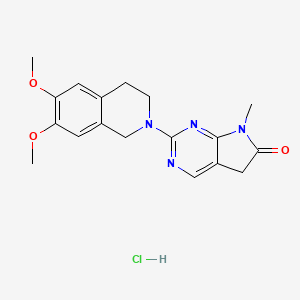
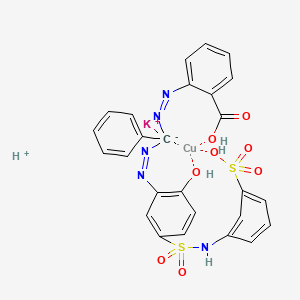
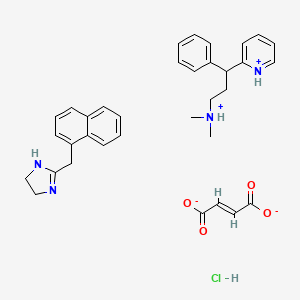
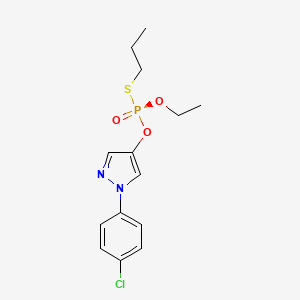
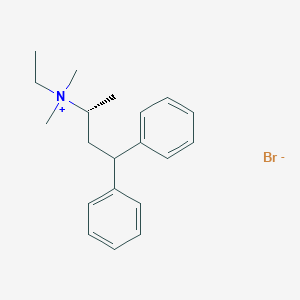
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
